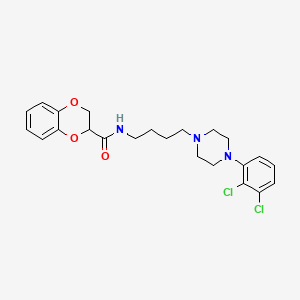

Dopamine D3 receptor antagonist-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H27Cl2N3O3 |

|---|---|

分子量 |

464.4 g/mol |

IUPAC名 |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-17-6-5-7-18(22(17)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-30-19-8-1-2-9-20(19)31-21/h1-2,5-9,21H,3-4,10-16H2,(H,26,29) |

InChIキー |

HGPMCCPTWHWDBI-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CCCCNC(=O)C2COC3=CC=CC=C3O2)C4=C(C(=CC=C4)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dopamine D3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dopamine (B1211576) D3 receptor (D3R) antagonists. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds, presenting quantitative data and visual diagrams to facilitate understanding.

Introduction to the Dopamine D3 Receptor

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D4 receptors.[1] Primarily expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja, the D3R plays a crucial role in regulating processes related to reward, emotion, and cognition.[1][2] Notably, the D3 receptor exhibits a high affinity for the endogenous neurotransmitter dopamine, making it a key modulator of tonic dopamine signaling.[1] Its distinct distribution and high affinity for dopamine make it an attractive therapeutic target for various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.[2][3]

D3 receptor antagonists are compounds that bind to D3 receptors but do not activate them. Instead, they block dopamine from binding and initiating downstream signaling cascades.[2][4] This blockade effectively reduces dopamine activity in specific brain pathways, offering a more targeted therapeutic approach with potentially fewer side effects compared to non-selective dopamine antagonists.[2]

Core Mechanism of Action

The fundamental mechanism of a D3 receptor antagonist is competitive binding. The antagonist molecule occupies the same binding site on the receptor as dopamine or other agonists. By doing so, it prevents the conformational changes in the receptor that are necessary for signal transduction.[4][5]

Highly selective D3R antagonists often feature a specific pharmacophore, which includes an "aromatic tail" that interacts with a secondary binding pocket in the D3 receptor. This interaction is a key determinant of their high selectivity over the closely related D2 receptor.[5][6] This bivalent binding mode, engaging both the primary (orthosteric) site and a secondary pocket, accounts for the enhanced affinity and selectivity of many advanced D3R antagonists.[6]

Signaling Pathways Modulated by D3R Antagonism

Dopamine D3 receptors primarily exert their effects through G protein-dependent signaling pathways. Antagonists block the initiation of these cascades by preventing the initial receptor activation.

G Protein-Dependent Signaling

Upon agonist binding, the D3 receptor couples to inhibitory G proteins, specifically of the Gi/o family.[1][7] This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][8] D3R activation can also lead to the modulation of ion channels, such as potassium and calcium channels, and the activation of kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway.[7][9] D3R antagonists prevent these downstream effects by blocking the initial G protein coupling.

G Protein-Independent Signaling and Heteromerization

Recent evidence suggests that D3 receptors can also participate in G protein-independent signaling, often through the formation of receptor heteromers with other GPCRs, such as the dopamine D1 receptor.[8][9] In this context, the D1R-D3R heteromer can drive downstream signaling, such as the phosphorylation of ERK (pERK), through mechanisms that may not require G-protein coupling.[8] The precise impact of D3R antagonists on these heteromeric complexes is an active area of research, but it is hypothesized that they can modulate the signaling output of the entire receptor complex.

Quantitative Data on D3 Receptor Antagonists

The affinity of an antagonist for its receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The functional potency is often measured by the IC50 value in functional assays, representing the concentration that produces 50% inhibition of an agonist response.

The following table summarizes binding affinity data for several representative D3 receptor antagonists.

| Compound | Receptor | Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Reference |

| NGB2409 | Human D3 | 0.90 | > 150-fold | [10] |

| SB-277011-A | Human D3 | 10 | > 100-fold | [11] |

| KKHA-761 | Human D3 | 3.85 | 70-fold | [10] |

| Compound 31 | Human D3 | 2.8 | 223-fold | [10] |

| HY-3-24 | Human D3 | 0.67 | ~129-fold | [12] |

| Compound 16 | Human D3 | 0.12 | > 61-fold | [13][14] |

| Compound 32 | Human D3 | 0.35 | > 61-fold | [13][14] |

Experimental Protocols for Characterization

The characterization of D3 receptor antagonists involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of a non-labeled compound to compete with a radiolabeled ligand (e.g., [³H]methylspiperone or [¹²⁵I]epidepride) for binding to the D3 receptor.[5][15][16]

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human D3 receptor (e.g., HEK293 or CHO cells).[14][15]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) is prepared.

-

Incubation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand (e.g., 0.2-0.5 nM [³H]methylspiperone), and varying concentrations of the unlabeled antagonist test compound.[15]

-

Equilibration: The mixture is incubated, typically for 60-120 minutes at room temperature or 37°C, to allow binding to reach equilibrium.

-

Termination & Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Functional Assays

Functional assays are crucial to confirm that a compound acts as an antagonist (i.e., it blocks agonist-induced activity) and to measure its potency (IC50).

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins. In the presence of an agonist, the D3 receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. An antagonist will block this agonist-induced increase in [³⁵S]GTPγS binding.[17][18] The assay is challenging for D3R due to its poor G protein coupling in many cell lines.[18]

-

β-Arrestin Recruitment Assay: This assay provides an alternative to measuring G-protein activation. Agonist binding to the D3R promotes the recruitment of β-arrestin to the receptor. Antagonists are evaluated by their ability to block this agonist-induced recruitment. This is often measured using enzyme-fragment complementation technology (e.g., PathHunter assay).[15][19]

-

cAMP Assay: Since D3R activation inhibits adenylyl cyclase, antagonists can be characterized by their ability to reverse the agonist-induced suppression of cAMP levels. This is typically measured in cells that have been stimulated with forskolin (B1673556) to elevate basal cAMP production.

References

- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 2. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 6. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Dopamine D3 receptor antagonist-2 pharmacophore model

An In-Depth Technical Guide to the Dopamine (B1211576) D3 Receptor Antagonist Pharmacophore Model

Introduction

The dopamine D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja. This localization implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, the D3R has emerged as a significant therapeutic target for various neuropsychiatric disorders, including substance use disorder, schizophrenia, and depression. Antagonizing the D3R is a key strategy in the development of novel therapeutics. A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity, is a critical tool in the rational design and discovery of potent and selective D3R antagonists.

The D3R Antagonist Pharmacophore Model

A widely accepted pharmacophore model for D3R antagonists is derived from the structural analysis of various classes of selective ligands. This model generally consists of four key features, representing the primary interaction points within the D3R binding pocket.

A primary amine is a crucial feature, which is protonated at physiological pH and forms a key salt bridge with the highly conserved Asp110 residue in transmembrane helix 3 (TM3) of the receptor. This interaction is considered the primary anchor for ligand binding. Flanking the basic amine is an aromatic ring, which engages in van der Waals and potential π-π stacking interactions with aromatic residues in the binding pocket, such as Phe197 and His349. A distal aromatic group, often part of a biaryl system, occupies a hydrophobic pocket and contributes significantly to ligand affinity and selectivity. Finally, a hydrogen bond acceptor is often present, interacting with serine residues in TM5, which helps to properly orient the ligand within the binding site.

Caption: Core pharmacophoric features for a D3 receptor antagonist.

Quantitative Ligand-Receptor Interaction Data

The development of D3R antagonists focuses on achieving high affinity for the D3R and, critically, high selectivity over the closely related D2 receptor (D2R) to minimize motor side effects associated with D2R blockade. The table below summarizes binding affinity data (Ki) for several well-characterized D3R antagonists.

| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |

| Eticlopride | ~0.5-1.5 | ~0.5-1.5 | ~1 | Chien et al., 2010 |

| NGB 2904 | 0.90 | >135 | >150 | Yuan et al., 1998 |

| SB-277011-A | 1.1 | 134 | 122 | Reavill et al., 2000 |

| PG01037 | 0.078 | 8.8 | 113 | Khaled et al., 2010 |

| KKHA-761 | 3.85 | 270 | 70 | Park et al., 2005 |

Key Experimental Protocols

The characterization of novel D3R antagonists relies on a suite of standardized in vitro and in vivo assays to determine affinity, functional activity, and physiological effects.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the D3 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Cell Lines: HEK-293 or CHO cells stably transfected with the human dopamine D3 or D2 receptor.

-

Radioligand: [³H]Spiperone or [³H]7-OH-DPAT for D3R and [³H]Raclopride for D2R, used at a concentration near their Kd value.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol).

-

The mixture is incubated for 60-90 minutes at room temperature.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are calculated using non-linear regression. Ki values are then derived using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: A typical workflow for D3R antagonist drug discovery.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation. D3R is a Gi/o-coupled receptor, and its activation by an agonist promotes the binding of [³⁵S]GTPγS to the Gα subunit. Antagonists block this agonist-induced stimulation.

-

Cell Lines: HEK-293 or CHO cells stably expressing the human D3 receptor.

-

Reagents:

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (to ensure G-proteins are in their inactive state).

-

A known D3R agonist (e.g., quinpirole (B1680403) or dopamine).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

Cell membranes (5-10 µg protein) are pre-incubated with the test compound (potential antagonist) for 15-30 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).

-

The D3R agonist is added to stimulate the receptor, followed immediately by [³⁵S]GTPγS.

-

The incubation continues for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer and radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis: Data are expressed as a percentage of the stimulation induced by the agonist alone. IC50 values are determined for antagonists by plotting the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound.

Signaling Pathways and Mechanism of Antagonism

The dopamine D3 receptor, like other D2-like receptors, primarily couples to the Gi/o family of G-proteins. Agonist binding to the D3R initiates a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits.

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).

-

Gβγ Pathway: The freed Gβγ subunit can modulate the activity of various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

A D3R antagonist binds to the orthosteric site of the receptor but does not induce the conformational change required for G-protein activation. By occupying the binding pocket, it physically prevents the endogenous agonist, dopamine, from binding and initiating the downstream signaling cascade. This blockade of Gi/o signaling is the fundamental mechanism by which D3R antagonists exert their therapeutic effects.

Caption: D3R antagonist blocking the Gi/o-coupled signaling pathway.

Crystal Structure of the Dopamine D3 Receptor with an Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the human Dopamine (B1211576) D3 receptor (D3R) in complex with the antagonist eticlopride (B1201500). The dopamine D3 receptor, a key member of the G protein-coupled receptor (GPCR) superfamily, is a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. Understanding its three-dimensional structure when bound to antagonists is crucial for the rational design of novel and more selective therapeutics.

Introduction

The Dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D4 receptors. These receptors are coupled to inhibitory G proteins (Gi/o) and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] The high degree of sequence homology between the D2 and D3 receptors, particularly in the ligand-binding pocket, has presented a significant challenge in the development of D3R-selective antagonists.[4] The elucidation of the high-resolution crystal structure of the D3R in complex with the potent D2/D3 antagonist eticlopride has provided invaluable insights into the molecular determinants of ligand binding and selectivity, paving the way for structure-based drug design.[4][5]

This guide will detail the experimental protocols used to determine this landmark structure, present quantitative binding data for eticlopride and other relevant antagonists, and visualize the key signaling pathways and experimental workflows.

Quantitative Data Presentation

The binding affinities of various antagonists for the Dopamine D3 receptor are summarized below. This data is essential for comparing the potency and selectivity of different compounds.

| Antagonist | Receptor | Ligand | Ki (nM) | Reference |

| Eticlopride | Human D3R | [³H]N-methylspiperone | 0.436 | [6] |

| Eticlopride | Human D3R | [¹²⁵I]iodosulpride | ~1 | [7] |

| R-22 | Human D3R | [¹²⁵I]IABN | 1.1 | [8] |

| Nafadotride | Human D3R | [¹²⁵I]iodosulpride | 0.3 | [9] |

| Buspirone | Human D3R | N/A | 98 | [10][11] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the crystal structure of the D3R-eticlopride complex involved a series of meticulous experimental procedures, as detailed by Chien et al. (2010).[4][12]

Receptor Engineering and Expression

To overcome the inherent instability of the D3 receptor for crystallization, a stabilized construct (D3R-T4L) was engineered. This involved two key modifications:

-

Thermostabilizing Mutation: A single point mutation, L119³·⁴¹W, was introduced to enhance the thermal stability of the receptor.

-

T4 Lysozyme (B549824) Fusion: A significant portion of the third intracellular loop (ICL3), a region known for its conformational flexibility, was replaced with T4 lysozyme (T4L). This fusion strategy has been successfully employed to facilitate the crystallization of other GPCRs.

The engineered D3R-T4L construct was then expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.

Receptor Purification

-

Cell Lysis and Solubilization: Sf9 cell membranes expressing D3R-T4L were harvested and solubilized using a detergent cocktail containing dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).

-

Affinity Chromatography: The solubilized receptor was purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, exploiting a C-terminal His-tag engineered into the construct.

-

Ligand Addition: The antagonist eticlopride was added during the purification process to stabilize the receptor in a homogenous conformational state.

-

Size-Exclusion Chromatography: The final purification step involved size-exclusion chromatography to isolate the monomeric D3R-T4L-eticlopride complex.

Crystallization

The purified D3R-T4L-eticlopride complex was crystallized using the in meso or lipidic cubic phase (LCP) method.[13][14][15][16] This technique involves reconstituting the purified protein into a lipidic mesophase, which provides a more native-like environment for membrane protein crystallization.

-

LCP Formation: The purified receptor was mixed with a lipid, typically monoolein, to form the LCP.

-

Crystallization Screening: The protein-laden LCP was dispensed into 96-well plates and overlaid with a variety of precipitant solutions to screen for crystallization conditions.

-

Crystal Harvesting: Crystals of the D3R-T4L-eticlopride complex grew to a size suitable for X-ray diffraction analysis.

Data Collection and Structure Determination

-

X-ray Diffraction: The crystals were cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

Data Processing and Structure Solution: The diffraction data were processed, and the structure was solved by molecular replacement using the structure of the T4 lysozyme as a search model. The final structure of the D3R-eticlopride complex was refined to a resolution of 2.89 Å.[4]

Mandatory Visualizations

Signaling Pathway

The Dopamine D3 receptor is a Gi/o-coupled GPCR. Upon antagonist binding, the receptor is maintained in an inactive state, preventing the activation of downstream signaling cascades. The following diagram illustrates the canonical Gi/o signaling pathway that is inhibited by D3R antagonists.

Caption: Antagonist-mediated inhibition of the Dopamine D3 receptor Gi/o signaling pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the structure determination of the D3R-antagonist complex.

Caption: Experimental workflow for the structure determination of the D3R-eticlopride complex.

Structural Insights and Implications for Drug Design

The crystal structure of the D3R-eticlopride complex reveals key features of the antagonist binding site. Eticlopride binds in a pocket formed by transmembrane helices 3, 5, 6, and 7.[4] A critical interaction is a salt bridge between the protonated amine of eticlopride and the highly conserved aspartate residue Asp110³·³² in transmembrane helix 3.[4]

Interestingly, docking studies with the D3R-selective antagonist R-22 suggest the presence of a secondary binding pocket adjacent to the orthosteric site occupied by eticlopride.[4][17] This secondary pocket is thought to accommodate the extended chemical moieties present in many D3R-selective antagonists and is a key area of interest for designing compounds with improved selectivity over the D2 receptor.[8][17] The structural information gleaned from the D3R-eticlopride complex provides a robust template for in silico screening and the rational design of novel D3R antagonists with optimized affinity, selectivity, and pharmacokinetic properties.

References

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centerforbiomolecularmodeling.org [centerforbiomolecularmodeling.org]

- 5. Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR crystallization using lipidic cubic phase technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipidic cubic phases: A novel concept for the crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Dopamine D3 Receptor Antagonists: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dopamine (B1211576) D3 receptor (D3R), a member of the D2-like family of G-protein coupled receptors (GPCRs), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2] Unlike the closely related D2 receptor, which is widely distributed throughout the brain, the D3R exhibits a more restricted expression pattern, primarily within the limbic regions associated with cognition, emotion, and reward.[3][4] This localized expression profile suggests that selective D3R antagonists could offer therapeutic benefits with a reduced risk of the motor side effects, such as extrapyramidal symptoms, commonly associated with D2 receptor blockade.[3][4][5]

Developing selective D3R antagonists, however, presents a considerable challenge due to the high structural homology between the D2 and D3 receptor subtypes.[3][4] A thorough understanding of the binding affinity and kinetics of antagonist compounds is therefore critical for the rational design and optimization of novel, selective, and effective D3R-targeted therapeutics. This guide provides an in-depth overview of the core principles of D3R antagonist binding, detailed experimental protocols for its characterization, and a summary of the receptor's key signaling pathways.

I. Binding Affinity: Quantifying Receptor Occupancy

Binding affinity describes the strength of the interaction between a ligand (antagonist) and its receptor at equilibrium. It is a fundamental parameter in drug development, as high affinity is often a prerequisite for potent pharmacological activity. The two most common metrics used to express binding affinity are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

-

IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of an unlabeled antagonist required to displace 50% of a specific radioligand from the receptor. It is an operational parameter that is dependent on the specific experimental conditions, including the concentration and affinity of the radioligand used.

-

Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of an antagonist for a receptor. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the competing radioligand: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand.[6][7] A smaller Kᵢ value indicates a higher binding affinity.

Data Presentation: Binding Affinities of Selected D3 Receptor Antagonists

The following table summarizes the binding affinities (Kᵢ) of several notable D3 receptor antagonists for human dopamine D3 and D2 receptors. The selectivity ratio (Kᵢ D2 / Kᵢ D3) illustrates the compound's preference for the D3 receptor.

| Compound | D3 Kᵢ (nM) | D2 Kᵢ (nM) | Selectivity (D2/D3) | Reference |

| ABT-925 | 2.9 | >290 | >100 | [3] |

| SB-277011A | ~1 | ~100 | ~100 | [2][8] |

| PF-4363467 | 3.1 | 692 | 223 | [9] |

| KKHA-761 | 3.85 | 270 | 70 | [3] |

| Cariprazine (B1246890) | 0.085 | 0.49 | 5.8 | [10][11] |

| Eticlopride | - | - | - | [3] |

| PG648 | 1.9 | >190 | >100 | |

| Compound 16 | 0.12 | >12 | >100 | [12] |

| Compound 32 | 0.35 | >35 | >100 | [12] |

Note: Kᵢ values can vary between studies depending on the specific assay conditions and cell types used.

Achieving high selectivity for the D3R over the D2R remains a primary objective in drug design, as this is expected to minimize D2-related side effects.[5] Many successful selective antagonists feature an extended molecular structure with an arylpiperazine moiety that binds to the primary (orthosteric) binding site and an extended aryl amide portion that docks into a secondary binding pocket, a feature believed to contribute to D3 selectivity.[5][7]

II. Binding Kinetics: The Dynamics of Drug-Receptor Interaction

While binding affinity describes the equilibrium state, binding kinetics describes the rates at which a drug associates with and dissociates from its receptor. These dynamic parameters can have a profound impact on a drug's in vivo activity, duration of action, and therapeutic window.

The key kinetic parameters are:

-

Association Rate Constant (kₒₙ or kₐ): The rate at which an antagonist binds to the receptor. It is measured in units of M⁻¹min⁻¹.[13][14]

-

Dissociation Rate Constant (kₒff or kₑ): The rate at which the antagonist-receptor complex breaks apart. It is measured in units of min⁻¹.[13][14] A slower kₒff indicates a more stable drug-receptor complex.

-

Residence Time (RT): The average duration for which a single drug molecule remains bound to the receptor. It is the reciprocal of the dissociation rate constant (RT = 1/kₒff). Longer residence times can lead to a more sustained pharmacological effect.

Drugs with similar affinities (Kᵢ = kₒff/kₒₙ) can have vastly different kinetic profiles. For example, a drug may achieve high affinity through a very fast association rate or a very slow dissociation rate. These differences can be therapeutically relevant. For instance, antagonists with slow dissociation kinetics may provide a more sustained receptor blockade, potentially allowing for less frequent dosing.

Data Presentation: Binding Kinetics of Selected D3 Receptor Ligands

Kinetic data for D3R antagonists is less commonly reported than affinity data. However, studies have highlighted distinct kinetic profiles for certain compounds.

| Compound | Receptor | Dissociation Behavior | Reference |

| Aripiprazole (B633) | D3 | Slow, monophasic | [11] |

| Cariprazine | D3 | Rapid, biphasic | [11] |

| Aripiprazole | D2 | Slow | [11] |

| Cariprazine | D2 | Slow | [11] |

The rapid, biphasic dissociation of cariprazine at the D3 receptor is noteworthy and may contribute to its unique clinical profile, possibly allowing it to adapt more readily to fluctuations in endogenous dopamine levels.[11]

III. Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust and well-defined experimental methodologies. The two most prevalent techniques are the radioligand binding assay for affinity and surface plasmon resonance (SPR) for kinetics.

A. Radioligand Binding Assay for Affinity (Kᵢ) Determination

This technique measures the ability of an unlabeled test compound (antagonist) to compete with a radioactively labeled ligand for binding to the D3 receptor.

1. Membrane Preparation:

-

Source: Use cell lines stably expressing the human D3 receptor (e.g., CHO or HEK-293 cells) or homogenized brain tissue from regions with high D3R expression.[6][15][16]

-

Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).[6]

-

Centrifugation: Perform a low-speed spin to remove nuclei and large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]

-

Washing & Storage: Resuspend and re-centrifuge the membrane pellet to wash away endogenous substances. The final pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, aliquoted, and stored at -80°C.[6] Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250-500 µL.[6]

-

Components: To each well, add:

-

Receptor Membranes: A specific amount of membrane protein (e.g., 5-20 µg).[6]

-

Radioligand: A fixed concentration of a high-affinity D3R radioligand (e.g., [³H]methylspiperone or [³H]spiperone).[7][12][16] The concentration is typically close to its Kₑ value.

-

Test Compound: A range of concentrations of the unlabeled antagonist.

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known D3R ligand (e.g., haloperidol (B65202) or eticlopride) to saturate all specific binding sites.[15]

-

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[6]

3. Filtration and Detection:

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[6][17] The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]

4. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC₅₀ Determination: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Kᵢ Calculation: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.[6][7]

Caption: Workflow for determining antagonist Kᵢ via radioligand binding assay.

B. Surface Plasmon Resonance (SPR) for Kinetic (kₒₙ, kₒff) Determination

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular interactions.[18][19]

1. Sensor Chip Preparation:

-

Immobilization: The D3 receptor (or a membrane preparation containing it) is immobilized onto the surface of a sensor chip (e.g., a gold-coated chip).[20][21] This is the "ligand" in SPR terminology.

-

Activation: The chip surface is chemically activated to facilitate covalent coupling of the receptor.[18]

-

Deactivation: Any remaining active sites on the surface are deactivated to prevent non-specific binding.[18]

2. Binding Measurement (Association Phase):

-

Analyte Injection: A solution containing the D3 antagonist (the "analyte") at a known concentration is flowed over the sensor chip surface.

-

Signal Generation: As the antagonist binds to the immobilized receptors, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is recorded in real-time on a "sensorgram" as an increase in the SPR signal (measured in Response Units, RU).[18]

-

kₒₙ Determination: The rate at which the signal increases is dependent on both the antagonist concentration and the association rate constant (kₒₙ).

3. Wash/Dissociation Phase:

-

Buffer Flow: The flow of the antagonist solution is replaced by a continuous flow of buffer.

-

Signal Decrease: The bound antagonist begins to dissociate from the receptors, causing the mass on the surface to decrease, which is observed as a decay in the SPR signal on the sensorgram.

-

kₒff Determination: The rate of signal decay is dependent only on the dissociation rate constant (kₒff).

4. Regeneration:

-

A solution (e.g., low pH or high salt) is injected to remove any remaining bound antagonist from the receptor surface, returning the signal to baseline and preparing the chip for the next injection cycle.

5. Data Analysis:

-

Curve Fitting: The association and dissociation curves on the sensorgram are fitted to various kinetic binding models (e.g., a 1:1 Langmuir binding model) using specialized software.

-

Kinetic Constants: This fitting process yields values for kₒₙ and kₒff. The equilibrium dissociation constant (Kₑ), which is conceptually similar to Kᵢ, can then be calculated as the ratio kₒff/kₒₙ.

References

- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 11. Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.ut.ee [dspace.ut.ee]

- 18. bioradiations.com [bioradiations.com]

- 19. drughunter.com [drughunter.com]

- 20. Surface plasmon resonance biosensor for dopamine using D3 dopamine receptor as a biorecognition molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dopamine D3 Receptor Antagonist Target Engagement Studies

This guide provides a comprehensive overview of the methodologies and data interpretation involved in assessing the target engagement of dopamine (B1211576) D3 receptor (D3R) antagonists. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the dopaminergic system.

Introduction to Dopamine D3 Receptor Target Engagement

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in cognitive and emotional functions.[1] Its potential role in various neuropsychiatric disorders, including schizophrenia and substance use disorders, has made it a key target for drug development.[2] Target engagement studies are crucial in the drug development pipeline to confirm that a drug candidate interacts with its intended molecular target in vivo at a dose that is both safe and effective. For D3R antagonists, these studies aim to quantify the degree of receptor occupancy in the brain at various drug concentrations.

Key Experimental Methodologies

The primary methods for quantifying D3R target engagement are Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and in vitro radioligand binding assays.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living human brain. It relies on the administration of a radiotracer that binds to the target receptor. For D3R studies, the D3-preferring agonist radiotracer [¹¹C]-(+)-PHNO is frequently used.[3]

Experimental Protocol: [¹¹C]-(+)-PHNO PET for D3 Receptor Occupancy

-

Subject Preparation:

-

Subjects undergo a full medical and psychiatric screening.

-

Written informed consent is obtained.

-

For baseline scans, subjects are typically drug-naive or have undergone a sufficient washout period from any interfering medications.

-

An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.

-

-

Radiotracer Synthesis:

-

[¹¹C]-(+)-PHNO is synthesized by N-acylation of the norpropyl precursor with ¹¹C-propionyl chloride, followed by reduction and purification.[4]

-

-

PET Scan Acquisition:

-

A transmission scan is performed for attenuation correction.

-

A baseline PET scan is conducted following a bolus injection of [¹¹C]-(+)-PHNO. Dynamic 3D scanning continues for approximately 90-120 minutes.[5]

-

For occupancy studies, the antagonist drug is administered orally at a specified time before the PET scan. The timing is determined by the pharmacokinetic profile of the drug.

-

A second [¹¹C]-(+)-PHNO PET scan is then performed.

-

-

Image Analysis and Quantification:

-

Dynamic PET images are reconstructed and corrected for motion.

-

Regions of interest (ROIs) are delineated on co-registered MRI scans. Key D3R-rich regions include the substantia nigra, globus pallidus, and ventral striatum. The cerebellum is often used as a reference region due to its low D3R density.[3]

-

The binding potential relative to the non-displaceable concentration in tissue (BPND) is calculated for each ROI using kinetic models such as the simplified reference tissue model (SRTM).[6]

-

Receptor occupancy (Occ) is calculated using the following formula: Occ (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline

-

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a new chemical entity for the D3 receptor and its selectivity over other receptors, particularly the highly homologous D2 receptor. They are typically performed during the preclinical phase of drug development.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation:

-

Cell membranes are prepared from cell lines stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the cell membranes with bound radioligand on the filter.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known D3R ligand (e.g., haloperidol).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve.

-

The IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) is determined from the curve.

-

The equilibrium dissociation constant (Ki) of the antagonist is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Data Presentation: Quantitative Analysis of D3R Antagonists

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for a selection of dopamine D3 receptor antagonists.

Table 1: Binding Affinities (Ki) of Selected D3 Receptor Antagonists

| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Reference |

| ABT-925 | 2.9 | >290 | >100 | [2] |

| BP 897 | 0.92 | 61 | ~66 | [2] |

| SB-277011A | 0.90 | >135 | >150 | [2] |

| KKHA-761 | 3.85 | 270 | ~70 | [2] |

| HY-3-24 | 0.67 | 86.7 | ~129 | [8] |

| Tranylcypromine analog 31 | 2.8 | >624 | >223 | [9] |

Table 2: IC50 Values of Selected D3 Receptor Antagonists

| Compound | D3 IC50 (nM) | Assay Type | Reference |

| HY-3-24 | 1.5 | β-arrestin recruitment | [10] |

| Fallypride | 1.7 | β-arrestin recruitment | [11] |

| Fluortriopride (FTP) | 611.7 | β-arrestin recruitment | [11] |

Visualizations: Pathways and Workflows

Dopamine D3 Receptor Signaling Pathway

The D3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like dopamine), this coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Caption: Dopamine D3 receptor canonical signaling pathway.

General Workflow for D3R Antagonist Target Engagement Study

The process of evaluating the target engagement of a D3R antagonist involves a multi-stage workflow, from initial preclinical characterization to clinical validation.

Caption: Preclinical to clinical target engagement workflow.

Experimental Workflow for a PET Occupancy Study

This diagram details the key steps involved in conducting a clinical PET study to determine D3 receptor occupancy by an antagonist.

References

- 1. acnp.org [acnp.org]

- 2. researchgate.net [researchgate.net]

- 3. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. api.pageplace.de [api.pageplace.de]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Re-engineering CNS drug discovery and development using computer aided modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mpapi.bjcancer.org [mpapi.bjcancer.org]

Exploring the Functional Selectivity of D3 Receptor Antagonists: A Technical Guide

Introduction

The dopamine (B1211576) D3 receptor (D3R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2] Predominantly expressed in the limbic regions of the brain, the D3R plays a crucial role in regulating mood, motivation, and cognitive functions.[1] The development of D3R-selective ligands has been a major focus of drug discovery, but the close homology with the D2 receptor presents a significant challenge.[1] A growing area of interest is the concept of "functional selectivity" or "biased agonism," where a ligand can differentially modulate the downstream signaling pathways of a single receptor. While extensively studied for agonists, this phenomenon is also critical for antagonists, which can exhibit varied pharmacological profiles beyond simple receptor blockade.

This technical guide delves into the functional selectivity of D3 receptor antagonists. It provides an overview of the core signaling pathways, presents quantitative data for select antagonists, and offers detailed protocols for key experimental assays used to characterize their biased signaling profiles.

D3 Receptor Signaling Pathways

The D3 receptor, upon activation, primarily signals through two major pathways: a G protein-dependent pathway and a G protein-independent pathway mediated by β-arrestins.

-

G Protein-Dependent Signaling: The D3R canonically couples to inhibitory G proteins of the Gi/o family.[3][4] Activation of the receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to many of the physiological effects of dopamine.

-

β-Arrestin-Mediated Signaling (G Protein-Independent): Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), D3 receptors can recruit β-arrestin proteins (β-arrestin 1 and 2).[5][6] This recruitment serves two primary functions: it desensitizes the G protein signal by sterically hindering G protein coupling, and it initiates a distinct wave of signaling by acting as a scaffold for various proteins, including those in the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7]

A ligand's ability to selectively modulate one of these pathways over the other is the essence of functional selectivity. For an antagonist, this can manifest as neutral antagonism at one pathway (blocking agonist-induced activity) while simultaneously acting as an inverse agonist at another (reducing basal or constitutive receptor activity).[7][8]

Quantitative Data for D3 Receptor Antagonists

The functional selectivity of an antagonist is quantified by comparing its potency (IC50) and efficacy (Emax) across different signaling assays. A compound is considered "biased" or "functionally selective" if it exhibits significantly different activity profiles in G protein-dependent versus β-arrestin-dependent pathways.

Table 1: Binding Affinities (Ki) of Selected D3 Receptor Antagonists

| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference(s) |

| Eticlopride | ~1-2 | ~1-2 | ~1 | [9][10] |

| Haloperidol | ~5-10 | ~1-2 | ~0.2 | [11] |

| Risperidone | ~10-20 | ~3-5 | ~0.3 | [11] |

| SB-277011A | ~1-2 | ~100-200 | ~100 | [12] |

| NGB 2904 | ~1 | ~100 | ~100 | [12] |

| VK4-116 | ~0.3 | ~150 | ~500 | [13] |

| GSK598,809 | ~0.5-1 | >1000 | >1000 | [14] |

| HY-3-24 | 0.67 | 86.7 | ~129 | [9] |

Table 2: Functional Activity of Selected D3 Receptor Antagonists

| Compound | Assay Type | Pathway | Potency (IC50, nM) | Efficacy (% Antagonism/Inverse Agonism) | Reference(s) |

| Eticlopride | cAMP Inhibition | G-protein | ~1-5 | Full Antagonist | [11] |

| β-Arrestin Recruitment | β-Arrestin | 0.04 | Full Antagonist (95.1%) | [13] | |

| VK4-116 | cAMP Inhibition | G-protein | Not Reported | Blocks G-protein signaling | [13] |

| β-Arrestin Recruitment | β-Arrestin | 0.3 | Partial Antagonist (46.3%) | [13] | |

| Compound 15a | Adenylyl Cyclase | G-protein | - | Antagonist | [14] |

| β-Arrestin Recruitment | β-Arrestin | - | Antagonist | [14] | |

| ICI118551 (β2AR) | ERK1/2 Activation | β-Arrestin | ~1-10 | Partial Agonist | [7] |

| Propranolol (β2AR) | ERK1/2 Activation | β-Arrestin | ~10-100 | Partial Agonist | [7] |

Note: Data for ICI118551 and Propranolol are for the β2-adrenergic receptor but are included to illustrate the concept of inverse agonists at G-protein pathways acting as partial agonists for β-arrestin-mediated ERK activation.[7] The compound VK4-116 demonstrates clear biased antagonism, being significantly more potent and effective at blocking the G protein-dependent pathway compared to the β-arrestin pathway.[13]

Experimental Protocols

Characterizing the functional selectivity of D3R antagonists requires robust and specific cell-based assays that can independently quantify activity in the G protein and β-arrestin pathways.

Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol is based on the principle of enzyme fragment complementation (EFC), such as the DiscoveRx PathHunter® assay, a common method for measuring GPCR-protein interactions.[3][15]

Objective: To quantify the ability of a test antagonist to inhibit agonist-induced recruitment of β-arrestin 2 to the D3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing the human D3 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[15]

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements and selection antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Reference D3R agonist (e.g., Quinpirole, Dopamine).

-

Test antagonist compounds.

-

PathHunter Detection Reagents (Galacton Star Substrate, Emerald II Enhancer, Cell Assay Buffer).

-

White, solid-bottom 96- or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Harvest and count the engineered cells.

-

Seed the cells into white, solid-bottom assay plates at a pre-optimized density (e.g., 10,000-20,000 cells/well) in 100 µL of culture medium.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test antagonist in assay buffer.

-

Prepare a solution of the reference agonist at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist-mode experiment.

-

-

Antagonist Incubation:

-

Carefully remove the culture medium from the cell plates.

-

Add 50 µL of the diluted test antagonist to the appropriate wells. For control wells (max and min signal), add 50 µL of assay buffer.

-

Incubate the plates at 37°C or room temperature for a pre-determined time (e.g., 30-60 minutes).

-

-

Agonist Stimulation:

-

To the antagonist-treated wells and the "max signal" control wells, add 50 µL of the EC80 reference agonist solution.

-

To the "min signal" control wells, add 50 µL of assay buffer.

-

Incubate for 90 minutes at 37°C or room temperature.

-

-

Detection:

-

Equilibrate the plates and detection reagents to room temperature.

-

Prepare the detection reagent solution according to the manufacturer's instructions.

-

Add 60 µL of the detection solution to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition:

-

Read the chemiluminescent signal on a plate-based luminometer.

-

-

Data Analysis:

-

Normalize the data: % Inhibition = 100 * [1 - (Test Compound Signal - Min Signal) / (Max Signal - Min Signal)].

-

Plot the % Inhibition against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 (potency) and Emax (efficacy) of the antagonist.

-

Protocol 2: ERK1/2 Phosphorylation Assay (In-Cell Western)

This protocol describes a method to quantify changes in ERK1/2 phosphorylation in response to receptor modulation, using an antibody-based detection system like the LI-COR In-Cell Western™ (ICW) assay.[2]

Objective: To measure the ability of a test antagonist to inhibit agonist-induced phosphorylation of ERK1/2 downstream of D3R activation.

Materials:

-

HEK293 or SH-SY5Y cells stably expressing the human D3 receptor.

-

Cell culture medium and supplements.

-

Clear-bottom 96- or 384-well assay plates.

-

Starvation medium (serum-free medium).

-

Reference D3R agonist (e.g., Quinpirole).

-

Test antagonist compounds.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: Odyssey® Blocking Buffer or 5% non-fat milk in PBS.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Mouse anti-total-ERK1/2.

-

Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.

-

Infrared imaging system (e.g., LI-COR Odyssey®).

Procedure:

-

Cell Plating and Starvation:

-

Seed cells into clear-bottom assay plates and grow to ~90% confluency.

-

Remove culture medium and replace with starvation medium. Incubate for 4-6 hours or overnight at 37°C to reduce basal ERK phosphorylation.

-

-

Compound Treatment:

-

Pre-incubate cells with various concentrations of the test antagonist for 30-60 minutes at 37°C.

-

Add the reference agonist at its EC80 concentration and incubate for the optimal time for peak ERK phosphorylation (typically 5-10 minutes at 37°C, determined previously).

-

-

Cell Fixation and Permeabilization:

-

Quickly terminate the reaction by removing the medium and adding 150 µL of ice-cold Fixation Solution. Incubate for 20 minutes at room temperature.

-

Wash the wells 3-5 times with PBS containing 0.1% Tween-20.

-

Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

-

Wash wells 3-5 times as before.

-

-

Blocking:

-

Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature with gentle shaking.

-

-

Primary Antibody Incubation:

-

Prepare a solution of both primary antibodies (anti-phospho-ERK and anti-total-ERK) in Blocking Buffer at their optimal dilutions.

-

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

-

Incubate overnight at 4°C with gentle shaking.

-

-

Secondary Antibody Incubation:

-

Wash the wells 3-5 times with PBS containing 0.1% Tween-20.

-

Prepare a solution of both infrared-labeled secondary antibodies in Blocking Buffer.

-

Add 50 µL of the secondary antibody solution to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Wash the wells a final 3-5 times to remove unbound antibodies.

-

Scan the plate using an infrared imaging system, acquiring signals in both the 700 nm (total ERK) and 800 nm (phospho-ERK) channels.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in both channels for each well.

-

Normalize the phospho-ERK signal (800 nm) to the total-ERK signal (700 nm) for each well to account for variations in cell number.

-

Calculate % Inhibition and determine IC50 and Emax values as described in Protocol 1.

-

Conclusion

The study of functional selectivity provides a more nuanced understanding of D3 receptor pharmacology beyond simple binding affinity and antagonism. By dissecting the effects of antagonists on distinct G protein-dependent and β-arrestin-mediated signaling pathways, researchers can identify compounds with more refined pharmacological profiles. A D3R antagonist that, for example, potently blocks Gi/o signaling to treat psychosis, while having minimal or even inverse agonist activity at the β-arrestin pathway, could offer improved therapeutic efficacy and a better side-effect profile.[1] The detailed protocols and data presented in this guide provide a framework for researchers and drug developers to systematically explore the functional selectivity of novel D3 receptor antagonists, ultimately facilitating the development of next-generation therapeutics for complex neurological and psychiatric disorders.

References

- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. mdpi.com [mdpi.com]

- 5. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biased G Protein-Independent Signaling of Dopamine D1-D3 Receptor Heteromers in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Dopamine D3 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. Its preferential expression in the limbic regions of the brain, which are associated with cognition, emotion, and reward, makes it an attractive target for developing drugs with fewer motor side effects compared to those targeting the closely related D2 receptor. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of D3 receptor antagonists, detailing key chemical scaffolds, experimental protocols for their evaluation, and the signaling pathways they modulate.

Dopamine D3 Receptor Signaling Pathway

The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. D3 receptor antagonists block the binding of dopamine, thereby preventing this downstream signaling. Furthermore, D3 receptor activation can also lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Key Chemical Scaffolds and Structure-Activity Relationships

The development of selective D3 receptor antagonists has been challenging due to the high homology between the D2 and D3 receptors. However, several chemical scaffolds have been identified that confer high affinity and selectivity for the D3 receptor. The most prominent among these are the 4-phenylpiperazine and 1H-pyrimidin-2-one derivatives.

4-Phenylpiperazine Derivatives

The 4-phenylpiperazine moiety is a well-established pharmacophore for D3 receptor antagonists. SAR studies have revealed several key structural features that influence potency and selectivity.

Table 1: SAR of 4-Phenylpiperazine Derivatives

| Compound | R1 (Arylpiperazine) | Linker | R2 (Arylcarboxamide) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

| BP 897 | 2-Methoxyphenyl | -(CH2)4- | Naphthyl | 0.92 | 61 | ~66 |

| FAUC 346 | 2-Methoxyphenyl | -(CH2)4- | Benzothiophenyl | 0.08 | 15 | ~188 |

| FAUC 365 | 2,3-Dichlorophenyl | -(CH2)4- | Benzothiophenyl | 0.03 | 12 | ~400 |

| Compound 7 | 2-Methoxyphenyl | -(CH2)4- | Phenyl | 3.5 | 195 | 56 |

| Compound 8 | 2,3-Dichlorophenyl | -(CH2)4- | Phenyl | 0.4 | 20 | 50 |

Data compiled from multiple sources.

Key SAR Insights for 4-Phenylpiperazine Derivatives:

-

Arylpiperazine Moiety (R1): Substitution on the phenyl ring of the piperazine (B1678402) is crucial for affinity and selectivity. 2-Methoxy and 2,3-dichloro substitutions are common and generally lead to high affinity.

-

Linker: A four-carbon (butyl) linker between the piperazine and the arylcarboxamide is optimal for D3 receptor binding.

-

Arylcarboxamide Moiety (R2): The nature of this group significantly impacts affinity and selectivity. Extended and heterocyclic systems, such as benzothiophene, often result in higher potency and selectivity compared to a simple phenyl group.

1H-Pyrimidin-2-one and Related Scaffolds

The 1H-pyrimidin-2-one scaffold has also yielded highly potent and selective D3 receptor antagonists.

Table 2: SAR of 1H-Pyridin-2-one and Urea (B33335) Derivatives

| Compound | Scaffold | R | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

| ABT-925 | Pyridin-2-one | 4-(2-methoxyphenyl)piperazin-1-yl | 2.9 | >300 | >100 |

| Compound 6 | Urea | 4-(2,3-dichlorophenyl)piperazin-1-yl | 0.5 | 55 | >100 |

| Compound 7b | Pyridin-2-one | 4-(2,3-dichlorophenyl)piperazin-1-yl | 0.3 | 30 | 100 |

Data compiled from Geneste et al., 2006.[1]

Key SAR Insights for 1H-Pyrimidin-2-one Derivatives:

-

The 1H-pyrimidin-2-one and related urea scaffolds serve as effective bioisosteres for the arylcarboxamide moiety found in other D3 antagonist classes.

-

Similar to the 4-phenylpiperazine series, substitutions on the distal arylpiperazine ring are critical for achieving high affinity and selectivity.

Experimental Protocols

The characterization of novel D3 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the D3 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human D3 receptor (e.g., HEK293 or CHO cells).

-

Incubation: Membranes are incubated with a specific radioligand for the D3 receptor (e.g., [3H]-spiperone or [125I]-iodosulpride) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to act as an antagonist by blocking agonist-induced recruitment of β-arrestin to the D3 receptor.

Protocol:

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) engineered to co-express the D3 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme acceptor fragment.

-

Compound Addition: Cells are incubated with varying concentrations of the test antagonist.

-

Agonist Stimulation: A known D3 receptor agonist (e.g., quinpirole) is added to stimulate β-arrestin recruitment.

-

Detection: Upon β-arrestin recruitment, the enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent or fluorescent signal.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced signal is measured, and the IC50 is determined.

Mitogenesis Assay

This is another functional assay that can be used to assess the antagonist activity of compounds at the D3 receptor. D3 receptor activation can lead to cell proliferation (mitogenesis) in certain cell lines.

Protocol Overview:

-

Cell Culture: CHO or other suitable cells expressing the human D3 receptor are plated in multi-well plates.

-

Compound Incubation: Cells are treated with the test antagonist at various concentrations.

-

Agonist Challenge: A D3 agonist is added to stimulate mitogenesis.

-

Measurement of Proliferation: Cell proliferation is assessed, often by measuring the incorporation of [3H]thymidine into newly synthesized DNA.

-

Data Analysis: The antagonist's ability to inhibit agonist-induced proliferation is quantified to determine its potency.

Logical Relationships in D3 Antagonist Drug Discovery

The development of novel D3 receptor antagonists typically follows a structured workflow, integrating computational and experimental approaches.

Conclusion

The structure-activity relationship of dopamine D3 receptor antagonists is a well-explored area, with clear guidelines for designing potent and selective compounds. The 4-phenylpiperazine and 1H-pyrimidin-2-one scaffolds have proven to be particularly fruitful. The continued application of the experimental protocols outlined in this guide will be essential for the discovery and development of novel D3 receptor antagonists with improved therapeutic profiles for the treatment of various neuropsychiatric conditions. The integration of structural biology, computational modeling, and traditional medicinal chemistry will undoubtedly accelerate the journey from lead compound to clinical candidate.

References

The Quest for Precision: A Technical Guide to the Discovery of Novel Scaffolds for Selective D3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D3 receptor (D3R), a key player in the brain's reward and cognitive pathways, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2][3][4] Its preferential expression in the limbic regions of the brain, as opposed to the motor-associated dorsal striatum where the closely related D2 receptor (D2R) is abundant, presents a compelling opportunity for targeted drug action with potentially fewer motor side effects.[1] However, the high structural homology between D2R and D3R, particularly within the orthosteric binding site, poses a formidable challenge in the development of truly selective antagonists.[5][6] This technical guide provides an in-depth overview of the strategies, experimental protocols, and signaling pathways central to the discovery and characterization of novel, selective D3 receptor antagonists.

The D3 Receptor Signaling Cascade: A Network of Interactions

The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[2][7] Activation of the D3R by dopamine initiates a cascade of intracellular events, the modulation of which is the goal of antagonist therapies. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8][9] However, D3R signaling is multifaceted, also involving pathways independent of cAMP modulation.

Activation of the D3 receptor can lead to the modulation of ion channels, including potassium and calcium channels, and the activation of various kinases such as mitogen-activated protein kinase (MAPK).[9] Furthermore, D3R signaling can be influenced by interactions with other proteins, such as beta-arrestin, and can form heterodimers with other dopamine receptors like D1 and D2, adding another layer of complexity to its pharmacological modulation.[1][7]

The Discovery Workflow: From Hit to Lead

The journey to identify novel and selective D3R antagonists typically follows a structured workflow, beginning with the screening of large compound libraries and culminating in the characterization of lead candidates with therapeutic potential.

Quantitative Data Summary of Selected D3 Receptor Ligands

The following tables summarize the binding affinities and functional activities of representative compounds from different chemical scaffolds that have been investigated as selective D3 receptor antagonists.

Table 1: Binding Affinity (Ki) of Selected Compounds for Dopamine Receptors

| Compound ID | Scaffold | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Ratio | Reference |

| Eticlopride | Benzamide | ~2.94 | 0.66 - 2.84 | ~1 | [10] |

| SB-277011-A | Phenylpiperazine | - | - | >100 | [2] |

| GSK598809 | - | - | - | High | [11] |

| R-VK4-116 | - | - | - | High | [4] |

| R-VK4-40 | - | - | - | High | [4] |

| Compound 1 | - | 0.92 | ~64.4 | ~70 | [1] |

| NGB 2904 | Phenylpiperazine | 0.90 | >135 | >150 | [1] |

| MLS6357 | Novel Scaffold | - | - | High | [6][12] |

| Compound 16 | 4-Phenylpiperazine | 0.12 | - | High | [13][14] |

| Compound 32 | 4-Phenylpiperazine | 0.35 | - | High | [13][14] |

| PG648 (R-6) | 4-Phenylpiperazine | 0.53 | 295 | ~556 | [13] |

| Compound 3 | 6,6-diphenyl-1,4-dioxane | - | - | D3-preferential | [5][15] |